molecular formula C10H8BrF3O3 B6305429 2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane CAS No. 773093-33-7

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane

Cat. No. B6305429
CAS RN: 773093-33-7
M. Wt: 313.07 g/mol
InChI Key: XKJRTFXUVLSIGA-UHFFFAOYSA-N
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Description

The compound “2-Bromo-5-trifluoromethoxyphenylboronic acid” is closely related to your query . It has a molecular weight of 284.83 and its IUPAC name is 2-bromo-5-(trifluoromethoxy)phenylboronic acid .


Synthesis Analysis

While specific synthesis methods for “2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane” are not available, there are methods for synthesizing related compounds. For instance, 5-Trifluoromethyl-2-formylphenylboronic acid has been synthesized and characterized in terms of its structure and properties .


Molecular Structure Analysis

The InChI code for “2-Bromo-5-trifluoromethoxyphenylboronic acid” is 1S/C7H5BBrF3O3/c9-6-2-1-4 (15-7 (10,11)12)3-5 (6)8 (13)14/h1-3,13-14H . This provides a detailed description of the molecule’s structure.

Scientific Research Applications

Environmental and Health Assessments of Brominated Compounds

  • Environmental Presence and Toxicology of Brominated Flame Retardants: Studies have highlighted the environmental occurrence and toxicological assessments of brominated compounds, including their presence in indoor air, dust, consumer goods, and food. These studies provide insight into the environmental fate, potential health risks, and the need for safer alternatives to these compounds (Zuiderveen, Slootweg, & de Boer, 2020; Hsu et al., 2018).

Bio-Based Solvents for Green Extraction

  • 2-Methyloxolane (2-MeOx) as a Sustainable Solvent: A review discusses the properties, applications, and perspectives of 2-Methyloxolane (2-MeOx), a bio-based solvent for the extraction of natural products and food ingredients. This reflects a broader move towards sustainable and environmentally friendly solvents in scientific research and industrial applications (Rapinel et al., 2020).

Advances in Chemical Synthesis and Applications

  • Synthetic Routes and Applications of Triazole Derivatives: Triazole compounds, such as 1,4-disubstituted 1,2,3-triazoles, are pivotal in various scientific fields due to their diverse applications. These include drug discovery, material science, and bioconjugation, demonstrating the utility of incorporating specialized chemical functionalities for enhanced performance and specificity (Kaushik et al., 2019).

Fluoroalkylation in Aqueous Media

  • Aqueous Fluoroalkylation Reactions: The progress of fluoroalkylation reactions, including those involving fluoroalkyl groups in water, highlights a shift towards more environmentally benign methods in synthetic chemistry. Such advancements underscore the importance of developing mild, efficient, and green chemistry approaches for the incorporation of fluorinated groups into target molecules, reflecting broader environmental and safety considerations in chemical research (Song et al., 2018).

properties

IUPAC Name

2-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c11-6-1-2-8(17-10(12,13)14)7(5-6)9-15-3-4-16-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJRTFXUVLSIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane

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